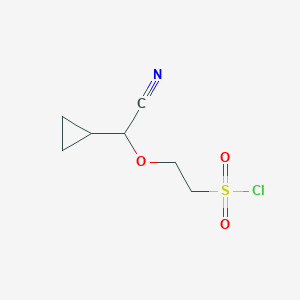

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride

Description

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride is a chlorinated organic compound featuring a sulfonyl chloride group (-SO₂Cl) attached to an ethane backbone, which is further substituted with a cyano(cyclopropyl)methoxy moiety. This structure combines the electrophilic reactivity of the sulfonyl chloride group with the steric and electronic effects of the cyclopropane ring and cyano group. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. The unique combination of a strained cyclopropane ring and a polar cyano group in this compound may influence its reactivity, solubility, and biological activity compared to simpler analogs .

Properties

IUPAC Name |

2-[cyano(cyclopropyl)methoxy]ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c8-13(10,11)4-3-12-7(5-9)6-1-2-6/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWASPFTCAYWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(cyano(cyclopropyl)methoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Cyano(cyclopropyl)methoxy)ethanol+SOCl2→2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.

Hydrolysis: The reaction is performed in aqueous acidic or basic conditions, often at elevated temperatures.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that compounds similar to 7-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid exhibit anticancer properties. The benzoxazepine core has been studied for its ability to inhibit specific pathways involved in tumor growth. For instance, derivatives of benzoxazepines have shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Neuroprotective Effects:

Studies have suggested that benzoxazepine derivatives may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focusing on the interaction of these compounds with GABA receptors has shown potential for enhancing cognitive function and reducing neuroinflammation.

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceutical applications.

Pharmacology

GPCR Modulation:

Recent advancements in pharmacological research have highlighted the potential of 7-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid as a modulator of G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are major drug targets. The compound's structural attributes may allow it to act as either an agonist or antagonist at specific GPCR subtypes, paving the way for novel therapeutic strategies.

Material Science

Synthesis of Functional Materials:

The unique chemical properties of 7-bromo-4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid have led to its exploration in material science. Researchers are investigating its use in synthesizing polymers and other materials with specific functionalities. The compound's ability to form stable complexes with metal ions could be harnessed for developing advanced materials with applications in catalysis and sensor technology.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride involves the reactivity of its functional groups:

Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives.

Cyano Group: Can undergo reduction to form amines, which may interact with biological targets such as enzymes and receptors.

Cyclopropyl Group: Provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride and two structurally related sulfonyl chlorides:

Reactivity and Electronic Effects

- Cyano Group Influence: The cyano group in the target compound is strongly electron-withdrawing, which enhances the electrophilicity of the sulfonyl chloride group. This likely increases its reactivity in nucleophilic substitution reactions compared to the methyl-substituted analog (C₆H₁₁ClO₂S), where the methyl group donates electrons via inductive effects, slightly reducing sulfonyl chloride reactivity .

- Cyclopropane vs. In contrast, the oxane ring in C₇H₁₃ClO₄S is more flexible and contains oxygen atoms, which may improve solubility in polar solvents but reduce volatility .

Physical Properties and Stability

- Molecular Weight and Solubility: The target compound’s higher molecular weight (223.68 vs. 182.67 for the methyl analog) suggests lower volatility. The polar cyano group may enhance solubility in aprotic solvents, whereas the oxane derivative’s ether oxygen could improve aqueous solubility .

- Thermal Stability : Cyclopropane’s ring strain may render the target compound less thermally stable than the oxane analog, which benefits from a more relaxed six-membered ring .

Biological Activity

2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its pharmacological implications and therapeutic potential.

Chemical Structure

The compound features a sulfonyl chloride functional group attached to an ethane backbone, with a cyano group and a cyclopropyl moiety. This unique structure may contribute to its biological properties, particularly in terms of reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyano Group : The introduction of the cyano group can be achieved through nucleophilic substitution reactions.

- Cyclopropyl Substitution : The cyclopropyl moiety is introduced via cyclopropanation reactions.

- Sulfonyl Chloride Formation : The final step involves the conversion of the precursor into the sulfonyl chloride form, usually through chlorosulfonic acid or thionyl chloride.

Anticancer Activity

The biological activity of sulfonamides extends into oncology, where they have been investigated for their anticancer properties. Some studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties.

- Anticancer Research : In vitro studies on structurally related compounds showed promising results in inhibiting proliferation in various cancer cell lines, indicating a potential pathway for further research into the anticancer effects of this compound.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfonamide moiety may interact with specific enzymes or receptors involved in critical metabolic pathways in bacteria or cancer cells.

Q & A

Q. What are the standard laboratory synthesis methods for 2-(Cyano(cyclopropyl)methoxy)ethane-1-sulfonyl chloride?

The synthesis typically involves sequential steps: (1) etherification of cyclopropane methanol derivatives with an alkylating agent to form the methoxy-ether intermediate, followed by (2) sulfonation using chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side reactions .

Q. What purification techniques are recommended for this compound?

High-purity isolation often employs fractional distillation under reduced pressure or recrystallization using non-polar solvents (e.g., dichloromethane/hexane mixtures). Purity is verified via HPLC or GC-MS, with yields optimized by controlling stoichiometric ratios of reactants and inert atmospheres .

Q. How does the compound’s stability vary under different storage conditions?

Stability is highly moisture-sensitive due to the sulfonyl chloride group, which hydrolyzes to sulfonic acid in aqueous environments. Storage in anhydrous conditions (e.g., desiccators, under nitrogen) at 2–8°C is recommended. Degradation kinetics can be monitored via FT-IR or NMR to assess hydrolytic susceptibility .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity with nucleophiles in substitution reactions?

The sulfonyl chloride group acts as a strong electrophile, undergoing nucleophilic substitution (e.g., with amines, alcohols) via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride departure. Kinetic studies using stopped-flow spectroscopy reveal rate dependence on solvent polarity and nucleophile strength .

Q. Which analytical methods are most effective for characterizing its structural and electronic properties?

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., cyclopropyl ring anisotropy, sulfonyl chloride deshielding).

- X-ray Crystallography : Resolves steric effects from the cyclopropyl and cyano groups.

- DFT Calculations : Predict electronic transitions and reactive sites via HOMO-LUMO analysis .

Q. How can structural modifications enhance its utility in structure-activity relationship (SAR) studies?

Substituting the cyclopropyl group with bulkier moieties (e.g., cyclopentyl) alters steric hindrance, impacting nucleophilic accessibility. Fluorine or bromine introduction at the phenyl ring (if applicable) modulates electronic effects, as shown in comparative studies of analogous sulfonyl chlorides .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- PPE : Acid-resistant gloves and goggles are mandatory.

- Toxicity Mitigation : Acute toxicity data (LD50) from analogous chlorinated compounds suggest strict adherence to exposure limits .

Q. How does chlorination at specific positions influence its biological and chemical activity?

Chlorination increases electrophilicity and lipophilicity, enhancing interactions with biological targets (e.g., enzymes). However, meta-chlorination may reduce aqueous solubility compared to para-substitution, as observed in chlorinated benzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.